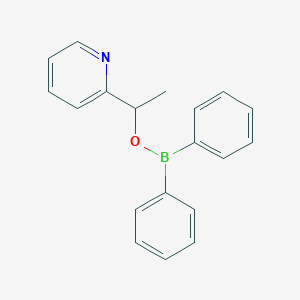![molecular formula C15H16O3S B14263299 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene CAS No. 155827-35-3](/img/structure/B14263299.png)
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is a compound that features a thiophene ring substituted with a 3,4,5-trimethoxyphenyl group via an ethenyl linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene typically involves the following steps:
Starting Materials: The synthesis begins with 3,4,5-trimethoxybenzaldehyde and thiophene.
Reaction Conditions: A common method involves the use of a Wittig reaction to form the ethenyl linkage between the thiophene and the 3,4,5-trimethoxyphenyl group. The reaction is typically carried out in the presence of a base such as potassium tert-butoxide and a phosphonium ylide.
Purification: The product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches and employing industrial purification techniques such as recrystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon to reduce the ethenyl linkage to an ethyl group.
Substitution: Electrophilic aromatic substitution reactions can occur on the thiophene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Bromination using bromine in acetic acid.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of 3-[2-(3,4,5-Trimethoxyphenyl)ethyl]thiophene.
Substitution: Formation of brominated thiophene derivatives.
Wissenschaftliche Forschungsanwendungen
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism of action of 3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene involves its interaction with specific molecular targets. The 3,4,5-trimethoxyphenyl group is known to interact with proteins such as tubulin, inhibiting its polymerization and leading to anti-cancer effects . Additionally, the compound may inhibit enzymes like heat shock protein 90 (Hsp90) and thioredoxin reductase (TrxR), contributing to its biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3,4,5-Trimethoxyphenylacetic acid
- 2-(3,4,5-Trimethoxyphenyl)ethylamine
- 3,4,5-Trimethoxyphenethylamine
Uniqueness
3-[2-(3,4,5-Trimethoxyphenyl)ethenyl]thiophene is unique due to the presence of both a thiophene ring and a 3,4,5-trimethoxyphenyl group. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
155827-35-3 |
|---|---|
Molekularformel |
C15H16O3S |
Molekulargewicht |
276.4 g/mol |
IUPAC-Name |
3-[2-(3,4,5-trimethoxyphenyl)ethenyl]thiophene |
InChI |
InChI=1S/C15H16O3S/c1-16-13-8-12(5-4-11-6-7-19-10-11)9-14(17-2)15(13)18-3/h4-10H,1-3H3 |
InChI-Schlüssel |
YPPXIXDROOBVMA-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC2=CSC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-Amino-4-(methoxymethoxy)phenyl]ethan-1-ol](/img/structure/B14263217.png)
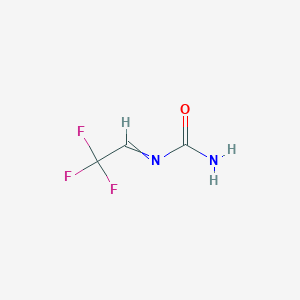
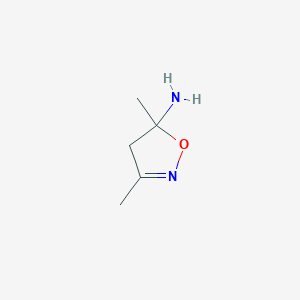
![Diethyl {[bis(methylsulfanyl)methylidene]amino}propanedioate](/img/structure/B14263236.png)
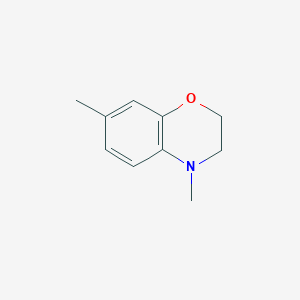
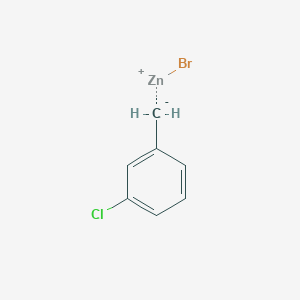
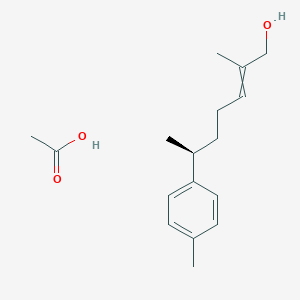
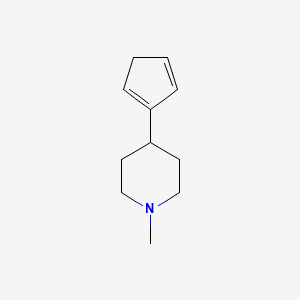
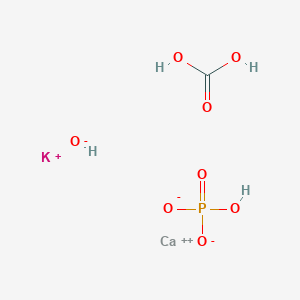
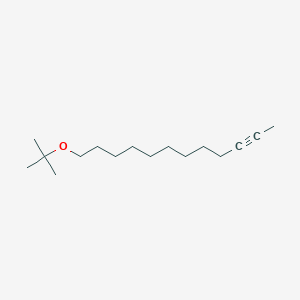

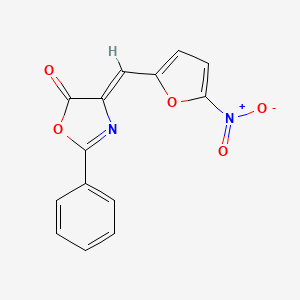
phosphanium perchlorate](/img/structure/B14263295.png)
